AGL 2043
Overview
Description
AGL 2043 is a potent, reversible, ATP-competitive inhibitor of type III receptor tyrosine kinases, including platelet-derived growth factor receptor, colony-stimulating factor receptor, Kit, and Fms-like tyrosine kinase 3 receptor family . This compound is known for its significant role in inhibiting the proliferation of smooth muscle cells and reducing neointimal formation, making it a valuable agent in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions
AGL 2043 is synthesized through a series of chemical reactions involving tricyclic quinoxaline derivatives.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
AGL 2043 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
AGL 2043 has a wide range of scientific research applications, including:
Mechanism of Action
AGL 2043 exerts its effects by inhibiting the tyrosine kinase activity of type III receptor tyrosine kinases. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways involved in cell proliferation and migration . The primary molecular targets of this compound include platelet-derived growth factor receptor, colony-stimulating factor receptor, Kit, and Fms-like tyrosine kinase 3 receptor family .
Comparison with Similar Compounds
Similar Compounds
AGL 2033: Another potent inhibitor of platelet-derived growth factor receptor with similar biological activity.
AG 1295: A parent compound of AGL 2043, known for its kinase inhibitory properties.
Uniqueness of this compound
This compound stands out due to its enhanced aqueous solubility and higher potency compared to its parent compound AG 1295 . Additionally, this compound has shown significant efficacy in reducing neointimal formation in preclinical studies, making it a promising candidate for further development in cardiovascular therapies .
Properties
CAS No. |
226717-28-8 |
---|---|
Molecular Formula |
C15H12N4S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3 |
InChI Key |
ZGDACLBJJXLKJY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4 |
Canonical SMILES |
CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGL-2043 tyrphostin AGL-2043 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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